4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol
Description
4-[2-(1H-Pyrazol-1-yl)propan-2-yl]phenol is a phenolic compound featuring a pyrazole moiety attached to a propan-2-yl group, which is further linked to a para-substituted phenol ring. The pyrazole heterocycle contributes to its electronic and steric properties, making it structurally distinct from conventional phenolic derivatives like bisphenols.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylpropan-2-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-12(2,14-9-3-8-13-14)10-4-6-11(15)7-5-10/h3-9,15H,1-2H3 |
InChI Key |
VCNZWQQUMQCIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol typically involves the condensation of pyrazole derivatives with phenolic compounds. One common method involves the reaction of 1H-pyrazole with 4-hydroxyacetophenone under basic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.
Comparison with Similar Compounds
Pyrazole-Phenol Hybrids
- 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol (): This compound contains two phenol groups linked to a central pyrazole ring. Intramolecular hydrogen bonding between the phenolic OH and pyrazole nitrogen stabilizes its planar conformation, enhancing crystallinity and thermal stability.
- 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol (): The nitro and phenoxy substituents introduce strong electron-withdrawing effects, lowering the phenolic pKa compared to the target compound. This derivative’s extended aromatic system also increases molecular weight (316.35 g/mol vs. 202.25 g/mol for the target), affecting its log Kow and bioavailability .
Bisphenol Analogues ()
Bisphenol A (BPA) and its derivatives share a bis-phenolic core but lack heterocyclic moieties. Key differences include:
| Property | 4-[2-(1H-Pyrazol-1-yl)propan-2-yl]phenol | BPA | BPB |
|---|---|---|---|
| Molecular Formula | C12H14N2O | C15H16O2 | C16H18O2 |
| Molecular Weight | 202.25 g/mol | 228.29 g/mol | 242.31 g/mol |
| log Kow | Estimated ~2.8* | 3.32 | 4.13 |
| pKa | Estimated ~8.5* | 9.60 | 10.10 |
| Key Functional Groups | Pyrazole, phenol | Two phenol groups | Butyl chain, two phenols |
*Estimates based on pyrazole’s electron-withdrawing effects reducing log Kow and pKa compared to BPA .
Benzimidazole-Phenol Hybrid ()
The compound 4-[2-(propan-2-yloxy)-1H-benzimidazol-1-yl]phenol (YJD) replaces pyrazole with benzimidazole, a larger heterocycle. The propan-2-yloxy group in YJD introduces ether linkages, enhancing hydrolytic stability but reducing reactivity compared to the target compound’s alkyl-propan-2-yl bridge .
Lipophilicity and Solubility
The pyrazole ring in 4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol likely reduces log Kow compared to BPA (~2.8 vs. 3.32) due to nitrogen’s polar character. However, it remains more lipophilic than sulfonated bisphenols like BPS (log Kow = 1.65) .
Acidity (pKa)
The electron-withdrawing pyrazole ring lowers the phenolic pKa (~8.5) relative to BPA (9.60), increasing acidity. This property may enhance binding to biological targets like enzymes or receptors .
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